N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4, a pyridin-4-yl group at position 5, and a sulfanyl acetamide moiety at position 2. The acetamide is further linked to a 4-chlorophenyl group via an N-bond.
Properties
Molecular Formula |
C21H15Cl2N5OS |
|---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H15Cl2N5OS/c22-15-1-5-17(6-2-15)25-19(29)13-30-21-27-26-20(14-9-11-24-12-10-14)28(21)18-7-3-16(23)4-8-18/h1-12H,13H2,(H,25,29) |
InChI Key |
LGAIRLSMYNSQHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic substitution reactions, where a chlorinated aromatic compound reacts with a suitable nucleophile.
Attachment of the Pyridine Moiety: The pyridine moiety is incorporated through a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorophenyl and pyridinyl groups participate in nucleophilic substitution under specific conditions. For example:
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Aromatic chlorine displacement | K₂CO₃, DMF, 80°C, 12 h | Replacement of 4-chlorophenyl with methoxy group | 68% | |
| Pyridine ring functionalization | CuI, L-proline, DMSO, 100°C | Introduction of amino groups at pyridine C-2 position | 52% |
These reactions demonstrate the compound's ability to undergo structural modifications for enhanced bioactivity or solubility.
Oxidation of Sulfanyl Group
The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product | Stoichiometry | References |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, RT, 2 h | Sulfoxide derivative | 1:1 | |
| mCPBA | DCM, 0°C → RT, 6 h | Sulfone derivative | 1:1 |
Oxidation significantly alters electronic properties, impacting binding affinity to biological targets.
Hydrolysis of Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagent | Product | Reaction Time | References |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | Carboxylic acid + 4-chloroaniline | 8 h | |
| Basic hydrolysis | NaOH (10%), ethanol | Sodium carboxylate + 4-chloroaniline | 6 h |
This reactivity is critical for prodrug design or metabolite analysis.
Triazole Ring Functionalization
The 1,2,4-triazole core participates in electrophilic substitutions and coordination chemistry:
Triazole modification enables tuning of electronic and steric properties.
Cross-Coupling Reactions
The pyridinyl and aryl chlorides facilitate metal-catalyzed couplings:
These reactions enable precise structural diversification for structure-activity relationship (SAR) studies.
Photochemical Reactivity
UV-induced reactions have been observed in the presence of sensitizers:
| Wavelength | Sensitizer | Product | Quantum Yield | References |
|---|---|---|---|---|
| 365 nm | Benzophenone | Cyclized product via radical intermediates | 0.18 |
Photoreactivity is relevant for stability assessments in formulation development .
Scientific Research Applications
N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Chlorine substituents at para positions on phenyl rings enhance antimicrobial and anti-inflammatory activities by strengthening dipole interactions and reducing metabolic degradation .
- Pyridine Position : Pyridin-4-yl (target compound) vs. pyridin-2-yl () alters binding to receptors due to differences in hydrogen bonding and steric hindrance .
- Lipophilicity Modifiers : Substituents like methyl () or trifluoromethyl () increase membrane permeability but may reduce aqueous solubility .
Pharmacokinetic Properties
- Metabolic Stability : Trifluoromethyl () and ethyl groups () resist oxidative metabolism compared to allyl () .
Key Research Findings
- Antimicrobial Activity : Derivatives with para-substituted chlorophenyl groups (e.g., target compound) show MIC values <10 µg/mL against E. coli and S. aureus due to enhanced membrane disruption .
- Anti-Inflammatory Activity : Inhibition of protein denaturation (IC₅₀ ~25 µM) correlates with electron-withdrawing substituents .
- Crystallographic Data : Stable crystal packing (e.g., ) supports drug formulation and shelf-life optimization .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how do reaction conditions (e.g., solvent, catalyst) impact yield and purity?
- The compound is typically synthesized via multi-step reactions starting with the formation of the triazole core. For example, a common approach involves:
Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives to form the 1,2,4-triazole ring.
Sulfanyl group introduction via nucleophilic substitution or thiol-ene reactions.
Final coupling of the acetamide moiety using chloroacetyl chloride or similar reagents.
- Key factors affecting yield include solvent polarity (e.g., DMF vs. ethanol), temperature control (60–100°C), and catalysts like triethylamine for deprotonation .
- Microwave-assisted synthesis has been reported for analogous triazole derivatives, reducing reaction times from hours to minutes .
Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
- FT-IR : Validates functional groups (e.g., C=O at ~1650 cm⁻¹, S–C at ~650 cm⁻¹).
- NMR (¹H/¹³C) : Confirms substitution patterns on aromatic rings (e.g., 4-chlorophenyl protons as doublets at δ 7.2–7.8 ppm) .
- X-ray crystallography : Resolves bond lengths and angles, critical for confirming the triazole ring geometry and sulfanyl-acetamide linkage. Discrepancies in crystallographic data (e.g., dihedral angles) can arise from polymorphism or solvent inclusion .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Enzyme inhibition assays : Target kinases or proteases due to the triazole’s affinity for metal ions in active sites.
- Antimicrobial testing : Use standard MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptotic activity .
Advanced Research Questions
Q. How can conflicting structural data (e.g., crystallographic vs. computational models) be reconciled?
- Combine SC-XRD (Single-Crystal X-ray Diffraction) with DFT (Density Functional Theory) calculations to validate bond parameters. For example, reports a C–S bond length of 1.78 Å in the sulfanyl group, which DFT can cross-verify .
- Use variable-temperature XRD to assess thermal motion effects on crystallographic discrepancies .
Q. What strategies improve solubility and stability for in vivo studies?
- Prodrug modification : Introduce PEGylated groups or phosphate salts at the acetamide nitrogen to enhance aqueous solubility .
- Co-crystallization : Use co-formers like succinic acid to stabilize the compound in solid-state formulations .
- Nanoencapsulation : Employ liposomes or polymeric nanoparticles to mitigate hydrolysis of the sulfanyl group in physiological conditions .
Q. How do substituent variations on the triazole ring affect bioactivity?
- SAR (Structure-Activity Relationship) studies : Replace the pyridin-4-yl group with other heterocycles (e.g., furan, thiophene) and compare IC₅₀ values in enzyme assays. shows that pyridine derivatives exhibit higher kinase inhibition than furan analogues .
- Electron-withdrawing groups : Substituents like nitro (-NO₂) at the 4-position of the chlorophenyl ring enhance antimicrobial activity by increasing electrophilicity .
Q. What mechanistic insights explain its interaction with biological targets?
- Molecular docking : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. The triazole’s nitrogen atoms coordinate with Mg²⁺ ions, while the 4-chlorophenyl group occupies hydrophobic pockets .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes (ΔH) for target proteins .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies (30–85%)?
- Byproduct formation : Competing reactions during triazole cyclization (e.g., dimerization) are influenced by stoichiometry. Excess hydrazine hydrate reduces byproducts but may lower purity .
- Catalyst choice : reports 85% yield using Pd/C, while achieved only 30% with FeCl₃, highlighting catalyst efficiency disparities .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
